Crosslinking Reactivity in Photocured Networks: Impact of Spacer Length on Extent of Reaction
In base-catalyzed Michael addition with pentaerythritol tetra-acrylate (PETA), the extent of reaction is influenced by the spacer length between β-ketoester groups. While a direct head-to-head comparison for ethylene glycol diacetoacetate is not available in the open literature, a class-level inference can be drawn from a study comparing propylenglycol-425-diacetoacetate (PGDAA) and pentaerythritol tetrakis (acetoacetate) (PETAA). The longer spacer in PGDAA favored a higher extent of reaction compared to the more rigid, shorter-spacer PETAA [1]. By extension, ethylene glycol diacetoacetate, with its even shorter and more rigid ethylene spacer, is expected to yield a more constrained, higher crosslink density network, offering a distinct profile for applications requiring stiffness and solvent resistance.
| Evidence Dimension | Extent of reaction in Michael addition network formation |
|---|---|
| Target Compound Data | Not directly measured; inferred to have a lower extent of reaction than longer-spacer diacetoacetates due to steric constraints |
| Comparator Or Baseline | Propylenglycol-425-diacetoacetate (PGDAA) vs. Pentaerythritol tetrakis (acetoacetate) (PETAA) |
| Quantified Difference | Longer spacer in PGDAA favors an extent of reaction compared to PETAA [1]. |
| Conditions | Base-catalyzed Michael reaction with pentaerythritol tetra-acrylate (PETA) |
Why This Matters
This class-level inference suggests that ethylene glycol diacetoacetate is the preferred choice when a high crosslink density and rigid network are required, whereas longer-spacer diacetoacetates are better for more flexible, higher-conversion networks.
- [1] Pavlinec, J., & Moszner, N. (1997). Photocured polymer networks based on multifunctional β-ketoesters and acrylates. Journal of Applied Polymer Science, 65(1), 165-178. View Source
